molecular formula C16H13F2NO5S B4344071 dimethyl 5-[(2,5-difluorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate

dimethyl 5-[(2,5-difluorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate

Cat. No.: B4344071
M. Wt: 369.3 g/mol
InChI Key: VNHIQKOXSBOLOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 5-[(2,5-difluorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate is an organic compound with a complex structure that includes a thiophene ring, difluorobenzoyl group, and dimethyl ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 5-[(2,5-difluorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Thiophene Core: The thiophene ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Difluorobenzoyl Group: This step involves the acylation of the thiophene ring using 2,5-difluorobenzoyl chloride under suitable conditions, such as the presence of a base like pyridine.

    Esterification: The final step involves the esterification of the carboxylic acid groups to form the dimethyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-[(2,5-difluorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The difluorobenzoyl group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms on the benzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Dimethyl 5-[(2,5-difluorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of dimethyl 5-[(2,5-difluorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The difluorobenzoyl group can enhance binding affinity and specificity through interactions with target sites.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 5-[(2-fluorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate
  • Dimethyl 5-[(2,4-difluorobenzoyl)amino]isophthalate

Uniqueness

Dimethyl 5-[(2,5-difluorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate is unique due to the specific positioning of the difluorobenzoyl group, which can influence its reactivity and interactions with other molecules. This positioning can lead to different chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

dimethyl 5-[(2,5-difluorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2NO5S/c1-7-11(15(21)23-2)14(25-12(7)16(22)24-3)19-13(20)9-6-8(17)4-5-10(9)18/h4-6H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNHIQKOXSBOLOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=C(C=CC(=C2)F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
dimethyl 5-[(2,5-difluorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate
Reactant of Route 2
Reactant of Route 2
dimethyl 5-[(2,5-difluorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate
Reactant of Route 3
Reactant of Route 3
dimethyl 5-[(2,5-difluorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate
Reactant of Route 4
Reactant of Route 4
dimethyl 5-[(2,5-difluorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
dimethyl 5-[(2,5-difluorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate
Reactant of Route 6
Reactant of Route 6
dimethyl 5-[(2,5-difluorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.